molecular formula C21H22Cl2N4O2 B11032931 5-butoxy-N,1-bis(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-butoxy-N,1-bis(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11032931
M. Wt: 433.3 g/mol
InChI Key: CZJDEAUSOMKQOV-UHFFFAOYSA-N
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Description

    5-butoxy-N,1-bis(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for further studies in click chemistry and heterocyclic synthesis.

      Biology: It could serve as a for investigating biological processes involving triazoles.

      Medicine: Research may explore its potential as an or a .

      Industry: Applications in materials science, such as , are worth exploring.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or other biomolecules due to its structural features.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other triazoles , such as 1,2,4-triazoles and 1,2,3-triazoles .
    • Highlighting its uniqueness:
      • The combination of butoxy, chlorobenzyl, and carboxamide groups sets it apart.
      • Few compounds exhibit this specific arrangement.

    : Example reference. (This is a placeholder reference; please replace with actual sources.)

    Properties

    Molecular Formula

    C21H22Cl2N4O2

    Molecular Weight

    433.3 g/mol

    IUPAC Name

    5-butoxy-N,1-bis[(2-chlorophenyl)methyl]triazole-4-carboxamide

    InChI

    InChI=1S/C21H22Cl2N4O2/c1-2-3-12-29-21-19(20(28)24-13-15-8-4-6-10-17(15)22)25-26-27(21)14-16-9-5-7-11-18(16)23/h4-11H,2-3,12-14H2,1H3,(H,24,28)

    InChI Key

    CZJDEAUSOMKQOV-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3Cl

    Origin of Product

    United States

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